molecular formula C15H16N2O2 B14165857 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 6223-52-5

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B14165857
CAS No.: 6223-52-5
M. Wt: 256.30 g/mol
InChI Key: WPPWVLLHTRKZHE-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide is an organic compound with the molecular formula C15H16N2O2 It is a member of the amide family, which are compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of 2-phenoxypropanoic acid with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential as a drug candidate. Its amide structure is a common motif in many bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings for enhanced properties.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(pyridin-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various physiological effects. The exact pathways involved can vary, but they often include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide can be compared with other similar compounds such as:

    N-(pyridin-2-ylmethyl)amides: These compounds have a similar structure but differ in the position of the pyridinyl group. They may exhibit different biological activities and chemical reactivity.

    Phenoxyacetamides: These compounds have a phenoxy group attached to an acetamide moiety. They can serve as analogs for studying structure-activity relationships.

    Pyridinylpropionamides: These compounds have a pyridinyl group attached to a propionamide moiety. They can be used to explore the effects of chain length and substitution patterns on activity.

Properties

CAS No.

6223-52-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenoxy-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C15H16N2O2/c1-12(19-14-7-3-2-4-8-14)15(18)17-11-13-6-5-9-16-10-13/h2-10,12H,11H2,1H3,(H,17,18)

InChI Key

WPPWVLLHTRKZHE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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